molecular formula C12H2Br5ClO B12892798 2,3,4,6,7-Pentabromo-1-chlorodibenzo[b,d]furan

2,3,4,6,7-Pentabromo-1-chlorodibenzo[b,d]furan

Cat. No.: B12892798
M. Wt: 597.1 g/mol
InChI Key: DDUSDDRWYRTVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,6,7-Pentabromo-1-chlorodibenzo[b,d]furan is a halogenated organic compound belonging to the dibenzofuran family It is characterized by the presence of five bromine atoms and one chlorine atom attached to the dibenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6,7-Pentabromo-1-chlorodibenzo[b,d]furan typically involves the bromination and chlorination of dibenzofuran. The process can be carried out using bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include:

    Temperature: Typically between 50°C to 100°C.

    Solvent: Common solvents include chloroform or carbon tetrachloride.

    Catalyst: Iron or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where dibenzofuran is subjected to bromination and chlorination in a controlled environment. The use of automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6,7-Pentabromo-1-chlorodibenzo[b,d]furan undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.

    Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in less halogenated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various halogenated dibenzofuran derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

2,3,4,6,7-Pentabromo-1-chlorodibenzo[b,d]furan has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,6,7-Pentabromo-1-chlorodibenzo[b,d]furan involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It can interact with receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-chlorodibenzo[b,d]furan
  • 3-Bromo-7-chlorodibenzo[b,d]furan
  • 1-Bromo-3-chlorodibenzo[b,d]furan

Uniqueness

2,3,4,6,7-Pentabromo-1-chlorodibenzo[b,d]furan is unique due to the high degree of halogenation, which imparts distinct chemical properties and reactivity. The presence of multiple bromine atoms and a chlorine atom makes it a valuable compound for various synthetic and industrial applications.

Properties

Molecular Formula

C12H2Br5ClO

Molecular Weight

597.1 g/mol

IUPAC Name

2,3,4,6,7-pentabromo-1-chlorodibenzofuran

InChI

InChI=1S/C12H2Br5ClO/c13-4-2-1-3-5-10(18)8(16)7(15)9(17)12(5)19-11(3)6(4)14/h1-2H

InChI Key

DDUSDDRWYRTVLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Cl)Br)Br)Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.